molecular formula C27H20Br2N2O4 B11543916 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)

Cat. No.: B11543916
M. Wt: 596.3 g/mol
InChI Key: OWXZKPSBRJJVSY-UHFFFAOYSA-N
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Description

4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]PHENOL is a complex organic compound characterized by multiple bromine and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]PHENOL typically involves multiple steps, including bromination, hydroxylation, and imine formation. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]PHENOL is unique due to its complex structure and the presence of multiple functional groups.

Properties

Molecular Formula

C27H20Br2N2O4

Molecular Weight

596.3 g/mol

IUPAC Name

2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[[3-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-hydroxyphenyl]methyl]phenol

InChI

InChI=1S/C27H20Br2N2O4/c28-20-3-7-24(32)18(12-20)14-30-22-10-16(1-5-26(22)34)9-17-2-6-27(35)23(11-17)31-15-19-13-21(29)4-8-25(19)33/h1-8,10-15,32-35H,9H2

InChI Key

OWXZKPSBRJJVSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C=CC(=C3)Br)O)N=CC4=C(C=CC(=C4)Br)O)O

Origin of Product

United States

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